An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Foreword for the Research Professional: The landscape of modern drug discovery is built upon a foundation of versatile, functionalized heterocyclic scaffolds. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide represents a molecule of significant, albeit underexplored, potential. While direct literature on this specific compound is sparse, its constituent moieties—the 2-aminopyridine core, the sulfonamide group, and the strategically placed bromine atom—are cornerstones of medicinal chemistry. This guide is structured not as a simple data sheet, but as a comprehensive scientific narrative. It aims to deconstruct the molecule from first principles, predict its chemical behavior based on established precedents, and provide robust, actionable protocols for its synthesis and characterization. We will delve into the causality behind its reactivity and explore its potential as a pivotal intermediate for constructing libraries of targeted therapeutics, particularly in the realm of kinase inhibition.
Molecular Profile and Physicochemical Characteristics
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a trifunctionalized pyridine derivative. Its structure marries the hydrogen-bonding capabilities of a 2-aminopyridine, the acidic and acceptor features of a methanesulfonamide, and a bromine atom that serves as both a modulator of electronic properties and a handle for further chemical elaboration.
Chemical Structure:
Caption: Chemical structure of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.
A summary of its core identifiers and predicted physicochemical properties is presented below. The absence of extensive experimental data necessitates reliance on computational models, which provide a reliable baseline for experimental design.
| Property | Value / Prediction | Data Source |
| Molecular Formula | C₆H₈BrN₃O₂S | PubChem[1] |
| Monoisotopic Mass | 264.95206 Da | PubChem[1] |
| IUPAC Name | N-(2-amino-5-bromo-3-pyridinyl)methanesulfonamide | PubChem[1] |
| InChIKey | NAMRZWSNLHWGHO-UHFFFAOYSA-N | PubChem[1] |
| XlogP | 0.2 | PubChem (Predicted)[1] |
| Topological Polar Surface Area (TPSA) | 91.9 Ų | Calculated |
| Hydrogen Bond Donors | 2 (amine -NH₂, sulfonamide -NH) | Calculated |
| Hydrogen Bond Acceptors | 4 (pyridine N, sulfonamide O=S=O) | Calculated |
| pKa (pyridinium N) | ~2-3 (Predicted) | Inferred |
| pKa (sulfonamide N-H) | ~9-10 (Predicted) | Inferred |
Expert Analysis of Physicochemical Properties:
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Solubility: The predicted XlogP of 0.2 suggests a relatively polar molecule with a balance of hydrophilic (amino, sulfonamide) and hydrophobic (bromopyridine) character.[1] It is expected to exhibit good solubility in polar organic solvents like DMSO, DMF, and methanol, with limited solubility in water.
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Acidity and Basicity: The molecule is amphoteric. The 2-amino group and the pyridine ring nitrogen are basic centers. However, their basicity is significantly attenuated by the electron-withdrawing effects of the bromine and, more substantially, the 3-position methanesulfonamide group. The pyridinium pKa is therefore predicted to be lower than that of its parent, 2-amino-5-bromopyridine (~5.25).[2] The sulfonamide proton (-SO₂NH-) is acidic, with a pKa typically in the range of 9-10, allowing for salt formation under basic conditions.
Spectroscopic & Analytical Characterization Blueprint
For any researcher synthesizing or utilizing this compound, unambiguous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the two aromatic protons, the amino group, the sulfonamide proton, and the methyl group.
Caption: Key proton assignments for ¹H NMR analysis.
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¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:
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δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C6, ortho to the ring nitrogen.
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δ ~7.7-7.9 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent bromine and sulfonamide group.
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δ ~9.0-9.5 ppm (s, 1H): Acidic sulfonamide (SO₂NH) proton.
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δ ~6.0-6.5 ppm (s, 2H): Amino (NH₂) protons.
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δ ~3.0-3.2 ppm (s, 3H): Methyl (CH₃) protons of the methanesulfonamide group.
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¹³C NMR (100 MHz, DMSO-d₆) Predicted Shifts: Six distinct carbon signals are expected: two in the aliphatic region (methyl) and four in the aromatic region, with chemical shifts influenced by the attached functional groups.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the ideal technique for this polar molecule.
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Expected Ionization: Primarily observed in positive mode as the protonated molecular ion [M+H]⁺ at m/z ~265.9593 and ~267.9573, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ratio of ~1:1).
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Fragmentation: Key fragmentation pathways would likely involve the loss of SO₂ (64 Da) or CH₃SO₂ (79 Da) from the molecular ion.
Infrared (IR) Spectroscopy
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N-H Stretching: Two distinct bands around 3450-3300 cm⁻¹ (asymmetric and symmetric stretching of the primary amine) and a broader band around 3250 cm⁻¹ (sulfonamide N-H).
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S=O Stretching: Strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
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Aromatic C=C/C=N Stretching: Multiple bands in the 1620-1450 cm⁻¹ region.
Synthesis and Chemical Reactivity
A robust and scalable synthetic route is critical for enabling further research. We propose a logical, four-step sequence starting from the commercially available 2-aminopyridine. This pathway is designed for high regioselectivity and leverages well-established chemical transformations.
Proposed Synthetic Workflow:
Caption: Proposed four-step synthesis pathway.
Causality in Experimental Design:
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Step 1 (Bromination): The 2-amino group is a powerful activating ortho-, para-director. Direct bromination of 2-aminopyridine preferentially occurs at the C5 (para) position. Using N-Bromosuccinimide (NBS) provides a milder, more controlled source of electrophilic bromine compared to Br₂, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[3]
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Step 2 (Nitration): With the C5 position blocked, nitration is directed to the C3 position. The reaction is conducted in strong acid (H₂SO₄/HNO₃), which protonates the pyridine nitrogen, further deactivating the ring but still allowing for substitution at the remaining activated position.[4][5]
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Step 3 (Reduction): The nitro group is selectively reduced to a primary amine. Common methods include metal-acid combinations like iron in acetic or hydrochloric acid, or catalytic hydrogenation, which are efficient and high-yielding for aromatic nitro groups.
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Step 4 (Sulfonylation): The final step involves the reaction with methanesulfonyl chloride (MsCl). The 3-amino group is more nucleophilic than the 2-amino group due to steric hindrance and electronic effects (resonance delocalization of the 2-amino lone pair into the ring). This inherent difference in reactivity allows for selective sulfonylation at the C3 position under controlled conditions, using a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
Reactivity Profile: The molecule's three functional groups provide distinct handles for further derivatization, making it a valuable scaffold.
Caption: Key reactive sites for molecular elaboration.
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C2-Amino Group: Acts as a potent hydrogen bond donor and can be acylated or alkylated. In the context of kinase inhibitors, this group frequently forms critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket.
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C3-Sulfonamide: The N-H proton is acidic and can be deprotonated to form an anion, which can then be alkylated. The sulfonyl oxygens are strong hydrogen bond acceptors.
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C5-Bromo Group: This is arguably the most versatile site for diversification. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups to probe deep into protein binding pockets.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of 2-Amino-5-bromopyridine (Step 1)
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Rationale: This protocol uses NBS for controlled monobromination, with acetone as a solvent that facilitates the reaction and product isolation.
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.4 g, 100 mmol).
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Dissolution: Add acetone (100 mL) and stir at room temperature until all solids have dissolved.
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Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in acetone (50 mL). Transfer this solution to a dropping funnel.
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Reaction: Add the NBS solution dropwise to the stirred 2-aminopyridine solution over 1 hour. Maintain the temperature at 20-25°C. A precipitate will form.
-
Stirring: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Work-up: Remove the acetone under reduced pressure using a rotary evaporator. To the resulting solid, add a 10% aqueous sodium carbonate solution (100 mL) and stir for 15 minutes to neutralize any remaining acid and consume unreacted NBS.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield 2-amino-5-bromopyridine as a white to off-white crystalline solid. Dry under vacuum. Expected yield: 80-90%.
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Validation: Confirm product identity and purity via ¹H NMR and LC-MS, comparing against literature data.[2][3]
Protocol 4.2: Proposed Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (Steps 2-4)
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Rationale: This three-stage, one-pot adaptation after the initial nitration requires careful control but is efficient.
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Step 2: Nitration
-
Setup: To a 100 mL flask cooled in an ice/salt bath (0 to -5°C), slowly add concentrated sulfuric acid (30 mL).
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Addition of Starting Material: In portions, carefully add 2-amino-5-bromopyridine (8.65 g, 50 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~75 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the pyridine solution, maintaining the internal temperature below 5°C. After addition, stir at 0-5°C for 2 hours.
-
Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice. Neutralize carefully by adding a cold 50% aqueous NaOH solution until the pH is ~7-8. A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form. Filter, wash with water, and use directly in the next step.
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Step 3: Reduction 6. Setup: Transfer the wet filter cake of the nitro compound to a 500 mL flask containing ethanol (150 mL) and concentrated hydrochloric acid (20 mL). 7. Reaction: Heat the mixture to 60°C and add iron powder (11.2 g, 200 mmol) in small portions over 30 minutes. An exotherm will be observed. After the addition is complete, reflux the mixture for 3 hours. 8. Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove iron salts. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous ammonia and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude 5-bromo-pyridine-2,3-diamine.
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Step 4: Sulfonylation 9. Setup: Dissolve the crude diamine from the previous step in anhydrous pyridine (100 mL) and cool the solution to 0°C in an ice bath. 10. Reaction: Add methanesulfonyl chloride (4.2 mL, 55 mmol) dropwise, keeping the temperature below 10°C. After addition, allow the reaction to warm to room temperature and stir for 12 hours. 11. Work-up: Pour the reaction mixture into 200 mL of ice-water and stir. An off-white precipitate should form. If not, acidify with 2M HCl to pH ~5-6. 12. Isolation & Purification: Collect the solid by vacuum filtration. Wash with cold water. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. 13. Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy as outlined in Section 2.
Concluding Remarks & Future Directions
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a scaffold of considerable strategic value. This guide has established its fundamental chemical properties, proposed a reliable synthetic pathway, and outlined its reactivity, providing a solid foundation for its use in research. Its trifunctional nature makes it an exemplary building block for creating diverse chemical libraries. Future efforts should focus on exploring the C5-Br position through extensive cross-coupling chemistry to generate novel derivatives for biological screening. The synthesis and evaluation of such analogs will undoubtedly shed light on new structure-activity relationships and could lead to the discovery of potent and selective modulators of key biological targets.
References
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PubChem. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. National Center for Biotechnology Information. [Link]
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PubChem. N2-[(2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl)-N2-Methylglycinamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]
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Gaikwad, et al. A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. Heterocyclic Letters, Vol. 11, No. 3, 2021, pp. 447-452. [Link]
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
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Molbase. N-[(R)-2-(5-bromopyridin-3-ylamino)-2-phenylethyl]methanesulfonamide. Molbase. [Link]
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Drug Design Org. Structure Activity Relationships. DrugDesign.org. [Link]
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Scribd. 2 amino-5-bromopyridine. Scribd. [Link]
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Li, et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, Vol. 17, No. 46, 2016. [Link]
- Google Patents.A kind of preparation method of 2- amino -5- bromopyridine.
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